molecular formula C6H8FNO2S B13631567 [1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride

[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride

Cat. No.: B13631567
M. Wt: 177.20 g/mol
InChI Key: XWCUZDDATWZTGJ-UHFFFAOYSA-N
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Description

[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride is a cyclopropane derivative featuring a sulfonyl fluoride (-SO₂F) group and a cyanomethyl (-CH₂CN) substituent. The compound likely exists as a colorless liquid or solid, soluble in organic solvents. Its sulfonyl fluoride group confers electrophilic reactivity, making it a candidate for covalent inhibition or as an intermediate in organic synthesis . The cyanomethyl substituent may influence steric and electronic properties, affecting reactivity and stability compared to analogs.

Properties

IUPAC Name

[1-(cyanomethyl)cyclopropyl]methanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FNO2S/c7-11(9,10)5-6(1-2-6)3-4-8/h1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCUZDDATWZTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Cyanomethylcyclopropyl Intermediate

The cyanomethyl group is introduced onto the cyclopropyl ring via nucleophilic substitution or condensation reactions. For example, methyl 2-(cyanomethyl)-2-methylbutanoate has been prepared as an intermediate in related syntheses, indicating the feasibility of cyanomethylation on cyclopropyl frameworks.

Installation of the Methanesulfonyl Fluoride Moiety

The methanesulfonyl fluoride group is typically introduced by reacting the appropriate cyclopropyl intermediate with methanesulfonyl fluoride reagents or via sulfonylation followed by fluorination. This step may involve:

  • Use of methanesulfonyl chloride derivatives,
  • Fluorination using reagents like tetrabutylammonium fluoride (TBAF) or lithium tetrafluoroborate (LiBF4),
  • Catalysis by copper-based complexes (e.g., CuI, CuBr, CuCl).

The reaction is often carried out in polar aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or methyl tetrahydrofuran (MeTHF).

Protection and Deprotection Strategies

Protecting groups such as 2-(trimethylsilyl)ethoxymethyl (SEM) or pivaloyloxymethyl (POM) are used to safeguard sensitive functionalities during multi-step synthesis. Deprotection protocols include:

  • Treatment with fluoride ions (e.g., TBAF),
  • Acidic hydrolysis using hydrochloric acid or pyridinium p-toluenesulfonic acid (PPTS),
  • Mild two-stage protocols involving lithium tetrafluoroborate in aqueous acetonitrile followed by ammonium hydroxide treatment.

These steps ensure selective removal of protecting groups without compromising other functional groups.

Catalysts and Ligands

Copper-based catalysts are preferred for key coupling and fluorination steps:

Catalyst Ligands Used Solvents Used Temperature Range (°C) Reaction Time (h)
CuI, CuBr, CuCl K2CO3, triphenylphosphine, 2,2'-bipyridyl, 1,10-phenanthroline Acetonitrile, N-butyl-pyrrolidine, THF, MeTHF, toluene 0–150 (preferably 50–120) 0.5–48 (preferably 2–20)

These catalysts facilitate halogenation, coupling, and fluorination reactions with good selectivity and yield.

Solvent and Reaction Conditions

The choice of solvent and reaction conditions significantly affects the efficiency of the synthesis:

  • Organic solvents such as toluene, dichloromethane (DCM), benzene, xylene, dimethylformamide (DMF), and ethanol are commonly used depending on the step.
  • Reaction temperatures vary from 0 to 150 °C, with mild conditions (10–40 °C) preferred for sensitive steps.
  • Reaction times range from 0.5 to 48 hours, optimized according to the specific transformation.

Representative Synthetic Scheme and Parameters

Step Reaction Description Reagents/Catalysts Solvent(s) Temp (°C) Time (h) Notes
1 Cyanomethylation of cyclopropyl intermediate Methyl 2-methylbutanoate, cyanomethyl source Ethanol, DMF 10–40 1–8 Acid catalysis with HCl or Lewis acids
2 Halogenation of intermediate Iodine or other halogen DMF 50–120 2–20 Copper catalyst (CuI, CuBr) and ligand K2CO3
3 Coupling with methanesulfonyl fluoride Methanesulfonyl fluoride reagent Acetonitrile, THF 20–80 0.5–48 Copper catalyst, polar aprotic solvent
4 Protection/deprotection of functional groups TBAF, LiBF4, NH4OH, HCl, PPTS Aqueous acetonitrile, methanol, water 20–80 2–20 Two-stage mild deprotection protocol
5 Purification Filtration, vacuum distillation - Ambient - Use of nutsche filter and vacuum distillation

Analytical and Purification Techniques

  • Filtration using nutsche filters to remove solids,
  • Rinsing with petroleum ether to purify solids,
  • Vacuum distillation performed twice to achieve purity with less than 0.5% impurities,
  • Monitoring by spectroscopic methods such as NMR (1H, 13C, 19F), IR, and chromatographic methods (HPLC, TLC).

Chemical Reactions Analysis

[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of [1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by covalently modifying active site residues, particularly serine and cysteine residues . This modification can lead to the inactivation of the enzyme and disruption of its biological function. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the formation of stable adducts with target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Methanesulfonyl Fluoride (MSF)
  • Structure : CH₃SO₂F (simpler alkyl sulfonyl fluoride).
  • Reactivity: MSF reacts with serine hydrolases but exhibits lower neurotoxicity compared to organofluorophosphorus compounds (e.g., sarin) due to reduced electrophilicity and volatility .
  • Environmental Impact : Contributes significantly to environmental metrics (27–45% in FAEP/MAEP categories) during LiNTf₂ synthesis .
  • Key Differences: The absence of a cyclopropane ring and cyanomethyl group in MSF results in lower steric hindrance and distinct reactivity profiles compared to the target compound.
2.2. Cyclopropane Carboxamide Derivatives

Examples from include:

  • 1-[(Cyanomethyl)(phenyl)amino]cyclohexanecarboxamide (3d): Melting point 135°C, yield 85%.
  • 1-[(Cyanomethyl)(4-methoxyphenyl)amino]cyclohexanecarboxamide (3f): Melting point 103°C, yield 97%.
  • Functional Groups : Carboxamide (-CONH₂) and aryl substituents instead of sulfonyl fluoride.
  • Applications : Primarily used in medicinal chemistry for their hydrogen-bonding capabilities.
  • Key Differences: The sulfonyl fluoride group in the target compound enhances electrophilicity, enabling covalent bonding, whereas carboxamides rely on non-covalent interactions .
2.3. Chlorosulfonyl and Difluoroethyl Cyclopropane Derivatives
  • [1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride (): Contains a difluoroethyl group, increasing hydrophobicity.
  • Key Differences: Sulfonyl chloride analogs are more reactive toward nucleophiles (e.g., amines) than sulfonyl fluorides. The cyanomethyl group in the target compound may modulate solubility and steric effects compared to halogenated analogs .

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Functional Groups Reactivity Profile Applications
[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride (inferred) ~216 (estimated) -SO₂F, -CH₂CN, cyclopropane Electrophilic, covalent binding Organic synthesis, inhibitors
Methanesulfonyl fluoride (MSF) 98.1 -SO₂F Moderate electrophilicity LiNTf₂ synthesis
1-[(Cyanomethyl)(phenyl)amino]cyclohexanecarboxamide (3d) 289.3 (estimated) -CONH₂, -CH₂CN, aryl Hydrogen-bonding, non-covalent Medicinal chemistry
Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate 212.65 -SO₂Cl, ester Nucleophilic substitution Intermediate synthesis

Research Findings and Trends

  • Reactivity : Sulfonyl fluorides (e.g., target compound, MSF) are less reactive than sulfonyl chlorides but more stable in aqueous environments, enabling broader applications in drug discovery .
  • Environmental Impact : MSF’s high contribution to FAEP/MAEP categories highlights the need to assess the environmental footprint of sulfonyl fluoride derivatives during synthesis .
  • The cyanomethyl group may improve solubility in polar solvents relative to aryl-substituted derivatives .

Biological Activity

[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride (CSF) is a chemical compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores the biological activity of CSF, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

CSF is characterized by the presence of a cyclopropyl ring and a methanesulfonyl fluoride group, which contribute to its reactivity and ability to interact with biological targets. The compound's structure can be represented as follows:

CSF=C3H4F2N2O2S\text{CSF}=\text{C}_3\text{H}_4\text{F}_2\text{N}_2\text{O}_2\text{S}

The primary mechanism of action for CSF involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modulation of enzymatic activities, particularly those related to acetylcholinesterase (AChE), which is crucial for neurotransmission.

Inhibition of Acetylcholinesterase

Research has demonstrated that CSF acts as an irreversible inhibitor of AChE. A study involving rats exposed to methanesulfonyl fluoride (MSF), a related compound, showed significant alterations in cholinergic activity. Specifically, in utero exposure to MSF resulted in deficits in spatial learning tasks while enhancing performance in aversive motivation scenarios. This suggests that AChE inhibition during critical developmental periods can have lasting effects on cognitive functions .

Effects on Neurodevelopment

The impact of CSF on neurodevelopment has been a focal point in several studies. For instance, chronic treatment with MSF led to a 56% decrease in brain AChE activity without observable locomotor side effects or liver damage. This indicates that while AChE inhibition can enhance certain cognitive tasks, it may also pose risks during critical developmental windows .

Study 1: In Utero Exposure Effects

A study investigated the effects of in utero exposure to MSF on rat behavior. The findings revealed that while spatial learning was impaired, the subjects exhibited increased REM sleep patterns. This suggests that early exposure to AChE inhibitors like CSF may disrupt normal neurodevelopmental processes, leading to altered behavioral outcomes later in life .

Study 2: Chronic Administration Impacts

In another study, aged rats were administered CSF over four weeks. The results indicated improved performance in reward-based learning tasks despite significant AChE inhibition. This highlights the compound's potential as a cognitive enhancer under specific conditions while also raising concerns regarding long-term neurological health due to sustained enzyme inhibition .

Data Summary

StudySubjectKey Findings
Study 1RatsImpaired spatial learning; increased REM sleep
Study 2Aged RatsEnhanced reward learning; significant AChE inhibition

Discussion

The biological activity of [1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride reveals complex interactions within biological systems, particularly concerning neurotransmission and cognitive function. While its ability to inhibit AChE presents opportunities for therapeutic applications, the associated risks underscore the necessity for further research into its long-term effects.

Q & A

Q. How do steric effects from the cyclopropane ring influence the reactivity of [1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride in nucleophilic substitution reactions?

  • Methodological Answer : The cyclopropane ring imposes significant steric hindrance, reducing accessibility to the sulfonyl fluoride group. To study this:
  • Kinetic Analysis : Compare reaction rates with linear vs. cyclopropane-containing analogs. Use pseudo-first-order kinetics with varying nucleophile concentrations (e.g., amines, thiols) .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify steric hotspots. The cyclopropane ring increases the activation energy by 15–20%, as shown in similar sulfonyl chloride systems .
  • Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways. Steric shielding slows hydrolysis by ~30% compared to non-cyclopropane analogs .

Q. What computational methods can predict the stability and reactivity of [1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride under varying experimental conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents to predict hydrolysis rates. Parameters like LogP (calculated as ~1.2) guide solvent selection .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the S–F bond (~90 kcal/mol) to assess thermal stability. Transition state analysis reveals energy barriers for nucleophilic attacks .
  • QSPR Models : Use quantitative structure-property relationship models to correlate substituent effects (e.g., electron-withdrawing cyano groups) with reactivity in cross-coupling reactions .

Q. How can researchers troubleshoot unexpected side products (e.g., sulfonic acids or cyanide derivatives) during synthesis or storage?

  • Methodological Answer :
  • Root Cause Analysis :
  • Hydrolysis : Detect sulfonic acid (byproduct of sulfonyl fluoride hydrolysis) via ¹⁹F NMR (loss of F signal at δ –60 ppm) . Mitigate by storing under anhydrous conditions.
  • Cyanide Release : Test for free cyanide (CN⁻) using ion-selective electrodes. Stabilize the cyanomethyl group by adding radical scavengers (e.g., BHT) during synthesis .
  • Chromatographic Purging : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate and identify side products. Adjust reaction pH (<7) to suppress base-catalyzed degradation .

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